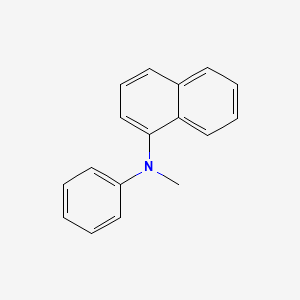
2-methyloxirane;1-octadecoxyoctadecane;oxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyloxirane;1-octadecoxyoctadecane;oxirane is a chemical compound with the molecular formula C23H48O3 and a molecular weight of 372.63 g/mol . This compound is a polymer formed by the reaction of oxirane (ethylene oxide) and methyl oxirane (propylene oxide) with monooctadecyl ether. It is commonly used in various industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of oxirane, methyl-, polymer with oxirane, monooctadecyl ether typically involves the polymerization of oxirane and methyl oxirane in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired molecular weight and polymer structure .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale polymerization reactors where the monomers (oxirane and methyl oxirane) are continuously fed into the reactor along with the catalyst. The reaction mixture is maintained at a specific temperature and pressure to achieve optimal polymerization. The resulting polymer is then purified and processed into the desired form .
化学反応の分析
Types of Reactions
2-methyloxirane;1-octadecoxyoctadecane;oxirane undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the polymer’s properties by reducing specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reaction is typically carried out in an aqueous or organic solvent at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in an inert atmosphere to prevent unwanted side reactions.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents, and are usually conducted in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups into the polymer chain .
科学的研究の応用
2-methyloxirane;1-octadecoxyoctadecane;oxirane has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant and emulsifier in various chemical formulations.
Biology: Employed in the preparation of biocompatible materials for medical applications.
Medicine: Utilized in drug delivery systems to enhance the solubility and bioavailability of poorly soluble drugs.
作用機序
The mechanism of action of oxirane, methyl-, polymer with oxirane, monooctadecyl ether involves its interaction with various molecular targets and pathways. As a surfactant, it reduces the surface tension between different phases, thereby enhancing the mixing and stability of formulations. In drug delivery systems, it improves the solubility and bioavailability of active pharmaceutical ingredients by forming micelles or other colloidal structures .
類似化合物との比較
Similar Compounds
Oxirane, 2-methyl-, polymer with oxirane, monohexadecyl ether: Similar in structure but with a shorter alkyl chain.
Oxirane, 2-methyl-, polymer with oxirane, monobutyl ether: Contains a butyl group instead of an octadecyl group
Uniqueness
2-methyloxirane;1-octadecoxyoctadecane;oxirane is unique due to its long octadecyl chain, which imparts specific hydrophobic properties and enhances its performance as a surfactant and emulsifier. This makes it particularly useful in applications where strong hydrophobic interactions are required .
特性
CAS番号 |
9038-43-1 |
|---|---|
分子式 |
C41H84O3 |
分子量 |
625.1 g/mol |
IUPAC名 |
2-methyloxirane;1-octadecoxyoctadecane;oxirane |
InChI |
InChI=1S/C36H74O.C3H6O.C2H4O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;1-3-2-4-3;1-2-3-1/h3-36H2,1-2H3;3H,2H2,1H3;1-2H2 |
InChIキー |
QNYWMNCOJRYQJB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCOCCCCCCCCCCCCCCCCCC.CC1CO1.C1CO1 |
正規SMILES |
CCCCCCCCCCCCCCCCCCOCCCCCCCCCCCCCCCCCC.CC1CO1.C1CO1 |
ピクトグラム |
Irritant; Environmental Hazard |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3-Fluorophenyl)thio]-5-(trifluoromethyl)benzoic acid](/img/structure/B1604766.png)





![Glycine, N-[(butylamino)carbonyl]-](/img/structure/B1604776.png)






![[1,2,4]Triazolo[4,3-a]quinoline](/img/structure/B1604789.png)
